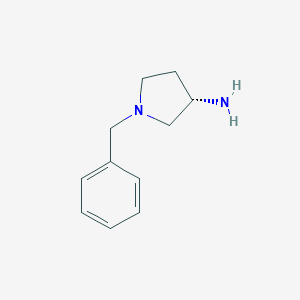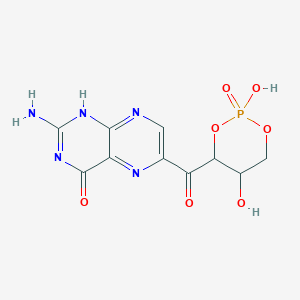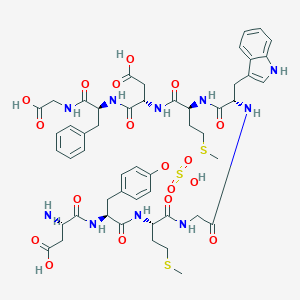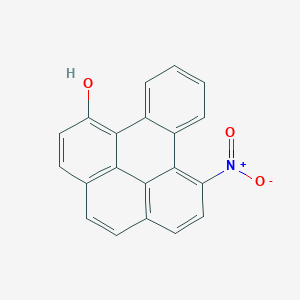
8-Hydroxy-1-nitrobenzo(e)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1-nitrobenzo(e)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in environmental pollutants such as cigarette smoke, vehicle exhaust, and industrial emissions. It is a potent carcinogen that has been linked to the development of lung cancer, skin cancer, and other types of cancer in humans and animals.
Mechanism Of Action
The mechanism of action of 8-Hydroxy-1-nitrobenzo(e)pyrene involves the formation of DNA adducts, which are chemical modifications of DNA that can lead to mutations and cancer. The compound is metabolized by enzymes in the body to form reactive intermediates that bind to DNA and other cellular molecules, causing damage and disrupting normal cellular function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8-Hydroxy-1-nitrobenzo(e)pyrene include DNA damage, oxidative stress, inflammation, and cell death. These effects can lead to the development of cancer and other diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 8-Hydroxy-1-nitrobenzo(e)pyrene in lab experiments is its well-established carcinogenic properties, which make it a useful tool for studying the mechanisms of cancer development. However, its toxicity and potential health risks limit its use in certain types of experiments, and careful handling and disposal are required to prevent exposure.
Future Directions
Future research on 8-Hydroxy-1-nitrobenzo(e)pyrene could focus on developing new methods for detecting and measuring DNA adducts, investigating the role of genetic and environmental factors in cancer development, and exploring potential therapeutic targets for preventing or treating cancer caused by 8-Hydroxy-1-nitrobenzo(e)pyrenes. Additionally, studies could be conducted to investigate the potential health effects of exposure to low levels of 8-Hydroxy-1-nitrobenzo(e)pyrene in the environment and in occupational settings.
In conclusion, 8-Hydroxy-1-nitrobenzo(e)pyrene is a potent carcinogen that has been extensively studied for its role in cancer development and as a model compound for studying the mechanisms of other 8-Hydroxy-1-nitrobenzo(e)pyrenes. Despite its potential health risks, it remains an important tool for scientific research and could lead to new discoveries and treatments for cancer and other diseases.
Synthesis Methods
The synthesis of 8-Hydroxy-1-nitrobenzo(e)pyrene involves the reaction of benzo(e)pyrene with nitric acid under controlled conditions. The resulting compound is then purified using various methods such as chromatography and recrystallization.
Scientific Research Applications
8-Hydroxy-1-nitrobenzo(e)pyrene has been widely studied for its carcinogenic properties and its potential role in the development of cancer. It has also been used as a model compound for studying the mechanism of action of other 8-Hydroxy-1-nitrobenzo(e)pyrenes and their effects on human health.
properties
CAS RN |
115664-51-2 |
|---|---|
Product Name |
8-Hydroxy-1-nitrobenzo(e)pyrene |
Molecular Formula |
C20H11NO3 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-nitrobenzo[l]pyren-8-ol |
InChI |
InChI=1S/C20H11NO3/c22-16-10-8-12-6-5-11-7-9-15(21(23)24)19-13-3-1-2-4-14(13)20(16)18(12)17(11)19/h1-10,22H |
InChI Key |
JWOJCMLFEHGEJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)O)[N+](=O)[O-] |
Other CAS RN |
115664-51-2 |
synonyms |
8-Hydroxy-1-nitrobenzo(e)pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
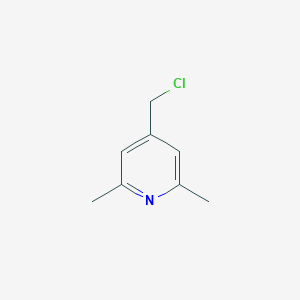
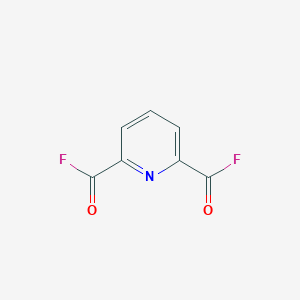
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)

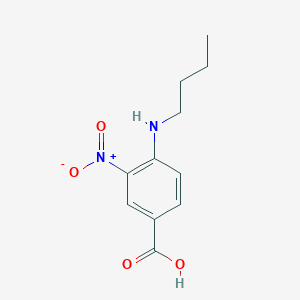
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)
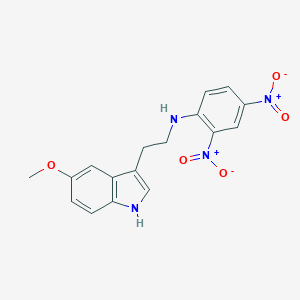
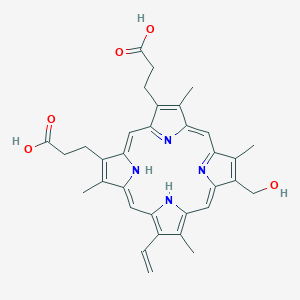
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)
